molecular formula C8H18O6S B1677526 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate CAS No. 74654-05-0

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate

Cat. No. B1677526
CAS RN: 74654-05-0
M. Wt: 242.29 g/mol
InChI Key: ZMRMMAUVJFLPIV-UHFFFAOYSA-N
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Description

“2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate” is a chemical compound with the molecular formula C6H14O5S . It is also known by its synonyms m-PEG3-Ms and 2-(2-methoxyethoxy)ethyl methanesulfonate .


Molecular Structure Analysis

The molecular structure of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate” consists of a methanesulfonate group attached to a tri(ethylene glycol) methyl ether chain . The molecule has a total of 6 hydrogen bond acceptors and 10 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 360.4±27.0 °C at 760 mmHg, and a flash point of 171.8±23.7 °C . It has a polar surface area of 79 Ų and a molar volume of 207.1±3.0 cm³ .

Scientific Research Applications

Synthesis and Characterization

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate is used in various synthesis and characterization processes. For instance, it is involved in the synthesis of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, as demonstrated by Shankar et al. (2011). These compounds are characterized by IR, NMR, and X-ray crystallographic studies, indicating their potential in materials science and coordination chemistry (Shankar et al., 2011).

Chemical Reactions and Stability

The compound plays a role in various chemical reactions, including selective hydrolysis of methanesulfonate esters. Chan et al. (2008) investigated the pH dependence of hydrolysis of certain methanesulfonate esters, showing the compound's significance in reaction dynamics and organic synthesis (Chan et al., 2008).

Microbial Metabolism

In the field of microbiology, methanesulfonic acid, a related compound, is a key intermediate in the biogeochemical cycling of sulfur. Kelly and Murrell (1999) explored its role as a carbon and energy substrate for specialized methylotrophs, highlighting its importance in microbial metabolism and environmental sciences (Kelly & Murrell, 1999).

Ionic Liquids and Enzyme Stability

The compound is also studied in the context of ionic liquids and enzyme stability. Tavares et al. (2008) examined the activity and stability of commercial laccase in various ionic liquids, including 1-ethyl-3-methylimidazolium methanesulfonate, to understand enzyme behavior in non-conventional solvents (Tavares et al., 2008).

Agricultural Chemistry

In agricultural chemistry, compounds like ethofumesate, which include methanesulfonate structures, are investigated for their degradation and adsorption properties in soil. McAuliffe and Appleby (1984) studied the degradation of ethofumesate in dry soil, providing insights into its behavior in agricultural applications (McAuliffe & Appleby, 1984).

Molecular and Vibrational Analysis

Ethyl methanesulfonate, closely related to the compound , has been analyzed for its electronic structure and vibrational properties. Tuttolomondo et al. (2005) useddensity functional theory and spectroscopic methods to study its structure and reactivity, which is significant for understanding molecular interactions and reaction mechanisms (Tuttolomondo et al., 2005).

Pharmaceuticals and Genotoxic Impurities

In the pharmaceutical industry, the monitoring of genotoxic impurities like methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid is critical. Zhou et al. (2017) developed a high-performance liquid chromatography method for determining these impurities, underscoring the importance of quality control in drug manufacturing (Zhou et al., 2017).

Photochemical Transformations

The compound is also relevant in photochemical transformations. Cristol et al. (1987) explored the orbital overlap preferences in excited-state intramolecular electron transfers, which could have implications in photochemistry and molecular electronics (Cristol et al., 1987).

Water Soluble Polyperoxides

Furthermore, Pal and De (2012) studied water soluble polyperoxides from 2-(2-methoxyethoxy)ethyl methacrylate, highlighting the influence of molecular oxygen on thermoresponsive properties and thermal degradation. This research is significant for developing new materials with responsive properties (Pal & De, 2012).

Safety And Hazards

The compound is associated with certain hazards, including skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRMMAUVJFLPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate

Synthesis routes and methods

Procedure details

A solution of non-polydispersed triethylene glycol monomethyl ether molecules (4.00 mL, 4.19 g, 25.5 mmol) and triethylamine (4.26 mL, 3.09 g, 30.6 mmol) in dry dichloromethane (50 mL) was chilled in an ice bath and place under a nitrogen atmosphere. A solution of methanesulfonyl chloride (2.37 mL, 3.51 g, 30.6 mmol) in dry dichloromethane (20 mL) was added dropwise from an addition funnel. Ten minutes after the completion of the chloride addition, the reaction mixture was removed from the ice bath and allowed to come to room temperature. The mixture was stirred for an additional hour, at which time TLC (CHCl3 with 15% MeOH as the elutant) showed no remaining triethylene glycol monomethyl ether.
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0 (± 1) mol
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4.26 mL
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50 mL
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2.37 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Geysens, Y Li, I Vankelecom, J Fransaer… - ACS Sustainable …, 2020 - ACS Publications
Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries | ACS Sustainable Chemistry & Engineering ACS ACS Publications C&EN CAS …
Number of citations: 52 pubs.acs.org
H Chen, M Vahdati, P Xiao, F Dumur, J Lalevée - Polymers, 2021 - mdpi.com
The development of visible-light 3D printing technology by using water-soluble initiating systems has attracted widespread attention due to their potential applications in the …
Number of citations: 29 www.mdpi.com
T Sakaguchi, S Yamazaki, T Hashimoto - Polymer, 2017 - Elsevier
Living cationic copolymerization of vinyl ethers having oxyethylene side chains (MOEO 3 VE and MOEO 4 VE) with vinyl ethers having thermal-crosslinkable groups (VEEM and VEEA) …
Number of citations: 6 www.sciencedirect.com
T Sakaguchi, S Yamazaki, T Hashimoto - RSC advances, 2017 - pubs.rsc.org
Sequential living cationic copolymerizations of vinyl ethers having oxyethylene side chains (MOEO2VE and MOEO3VE) with vinyl ether having a crosslinkable group (VEEM) provided …
Number of citations: 4 pubs.rsc.org
T Sakaguchi, R Okunaga, S Irie, M Urushisaki… - Polymer Bulletin, 2017 - Springer
The ABA-type triblock copolymers consisting of poly(2-adamantyl vinyl ether) [poly(2-AdVE)] as outer hard segments and poly(vinyl ether) having polar oxyethylene side chains [poly(…
Number of citations: 4 link.springer.com
S Boncel, AP Herman, S Budniok, RG Jędrysiak… - pstorage-acs-6854636.s3 …
To a stirred solution of 4.840 g (20 mmol) 1-hexadecanol in 40 mL of freshly distilled methylene chloride containing 4.040 g (40 mmol) of triethylamine 2.875 g (25 mmol) of …
D Francis - 2014 - unsworks.unsw.edu.au
Fluorous surfactants have been sought for applications in medicine and materials chemistry. Their primary function has resided primarily as surfactants and the benefits this brings in …
Number of citations: 2 unsworks.unsw.edu.au
R Tabone - amslaurea.unibo.it
A neoplasm or a tumour is a mass of tissue that grows exponentially and differently from normal tissue. The malignant manifestation of a tumour is called “cancer”, from the Greek …
Number of citations: 0 amslaurea.unibo.it
PHPR Carvalho, JR Correa, KLR Paiva… - Beilstein Journal of …, 2019 - beilstein-journals.org
This work describes a novel fluorescent 2, 1, 3-benzothiadiazole derivative designed to act as a water-soluble and selective bioprobe for plasma membrane imaging. The new …
Number of citations: 11 www.beilstein-journals.org

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